molecular formula C27H29FN4O4S B11428899 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide

Cat. No.: B11428899
M. Wt: 524.6 g/mol
InChI Key: NBHSWEVAEWFYBM-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-{1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-1-(THIOPHEN-2-YL)PROPAN-2-YL}ETHANEDIAMIDE is a complex organic compound that features a combination of benzodioxole, fluorophenyl, piperazine, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-{1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-1-(THIOPHEN-2-YL)PROPAN-2-YL}ETHANEDIAMIDE typically involves multi-step organic synthesis. The process may include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Fluorophenyl Piperazine: This step might involve the reaction of piperazine with 4-fluorobenzyl chloride.

    Coupling with the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling.

    Final Assembly: The final step involves the coupling of the intermediate products to form the target compound, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole or thiophene moieties.

    Reduction: Reduction reactions could target the amide bonds or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at the fluorophenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting pharmacological properties.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory, anti-cancer, or neuroactive agent.

Industry

In industry, it might find applications in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-{1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-1-(THIOPHEN-2-YL)PROPAN-2-YL}ETHANEDIAMIDE would depend on its specific interactions with biological targets. Potential mechanisms could involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-{1-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(THIOPHEN-2-YL)PROPAN-2-YL}ETHANEDIAMIDE
  • **N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-{1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(THIOPHEN-2-YL)PROPAN-2-YL}ETHANEDIAMIDE

Uniqueness

The uniqueness of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-{1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-1-(THIOPHEN-2-YL)PROPAN-2-YL}ETHANEDIAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C27H29FN4O4S

Molecular Weight

524.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]oxamide

InChI

InChI=1S/C27H29FN4O4S/c1-18(30-27(34)26(33)29-16-19-4-9-22-23(15-19)36-17-35-22)25(24-3-2-14-37-24)32-12-10-31(11-13-32)21-7-5-20(28)6-8-21/h2-9,14-15,18,25H,10-13,16-17H2,1H3,(H,29,33)(H,30,34)

InChI Key

NBHSWEVAEWFYBM-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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